molecular formula C9H17Br B3010938 1-(Bromomethyl)-3-tert-butylcyclobutane CAS No. 2287279-10-9

1-(Bromomethyl)-3-tert-butylcyclobutane

Cat. No.: B3010938
CAS No.: 2287279-10-9
M. Wt: 205.139
InChI Key: CJVGNHAHUFMEGC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-tert-butylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-tert-butylcyclobutane typically involves the bromination of 3-tert-butylcyclobutanemethanol. This reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the alcohol to the bromide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-tert-butylcyclobutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.

    Elimination: Alkenes.

    Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-3-tert-butylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-3-tert-butylcyclobutane exerts its effects is primarily through nucleophilic substitution reactionsThis reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

    1-(Chloromethyl)-3-tert-butylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-3-methylcyclobutane: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness: 1-(Bromomethyl)-3-tert-butylcyclobutane is unique due to the presence of both a bulky tert-butyl group and a highly reactive bromomethyl group. This combination of steric hindrance and reactivity makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

1-(bromomethyl)-3-tert-butylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-9(2,3)8-4-7(5-8)6-10/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVGNHAHUFMEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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